4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline
Overview
Description
4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline is a useful research compound. Its molecular formula is C21H23N3OS and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.15618354 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antibacterial Applications
A study on the synthesis of amide derivatives of quinolone, including compounds with the 4-ethyl-1-piperazinyl moiety, revealed their antibacterial activity against both gram-positive and gram-negative bacteria, as well as fungi. These derivatives were evaluated for their ability to combat strains such as S. aureus, B. subtilis, E. coli, P. aeruginosa, and C. albicans, showcasing their broad-spectrum antimicrobial potential (N. Patel, A. Patel, & H. Chauhan, 2007).
Antimalarial Activity
Research into thieno[3,2-c]quinoline-4-yl-amines, including the synthesis and investigation of activity against malaria, has identified derivatives with potent in vitro growth inhibition of the malaria parasite Plasmodium falciparum. Notably, certain derivatives displayed significant activity, offering a promising avenue for antimalarial drug development (K. Görlitzer et al., 2006).
Synthesis and Evaluation of Derivatives
The chemical synthesis and biological evaluation of novel derivatives, such as difluorinated quinolones and quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, have been explored for their potential therapeutic applications. These studies contribute to the ongoing search for new compounds with enhanced efficacy and safety profiles for various medical conditions (Tohru Hirose et al., 1987; M. Ortega et al., 2000).
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-3-23-10-12-24(13-11-23)21(25)17-14-19(20-9-8-15(2)26-20)22-18-7-5-4-6-16(17)18/h4-9,14H,3,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHCKSQAFXJDDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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